4-Methylcyclohexanol

Catalog No.
S601192
CAS No.
589-91-3
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylcyclohexanol

CAS Number

589-91-3

Product Name

4-Methylcyclohexanol

IUPAC Name

4-methylcyclohexan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3

InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)O

Solubility

0.13 M
Solubility in water: poo

Synonyms

4-methylcyclohexanol, 4-methylcyclohexanol, (cis)-isomer, 4-methylcyclohexanol, (trans)-isomer

Canonical SMILES

CC1CCC(CC1)O

Chemical Synthesis

-MCH serves as a precursor for various chemicals due to its reactive hydroxyl group. Research explores its use in dehydration reactions to synthesize valuable compounds like p-hydroxybenzoic acid and isovaleric acid [1]. These reactions involve removing water molecules from 4-MCH to form new bonds with other molecules, creating the desired products [1].

[1] (4-Methylcyclohexanol, mixture of cis and trans 98% 589-91-3) Sigma-Aldrich:

4-Methylcyclohexanol exists as a colorless liquid with a mild odor. It has a boiling point of approximately 171-173 °C and a density of 0.914 g/cm³ . The compound can exist in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of the hydroxyl group and the methyl group around the cyclohexane ring .

, primarily dehydration to form alkenes. The dehydration process typically occurs in the presence of acids, such as phosphoric acid or sulfuric acid, leading to the formation of 4-methylcyclohexene . The reaction can be represented as follows:

4 MethylcyclohexanolH2SO44 Methylcyclohexene+H2O\text{4 Methylcyclohexanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{4 Methylcyclohexene}+\text{H}_2\text{O}

This elimination reaction can proceed via different mechanisms, including E1 and E2 pathways, where E1 involves the formation of a carbocation intermediate . The reaction conditions can influence the yield and selectivity of the products.

The synthesis of 4-methylcyclohexanol can be achieved through several methods:

  • Hydrogenation of 4-Methylcyclohexene: This method involves adding hydrogen to 4-methylcyclohexene in the presence of a catalyst.
  • Reduction of 4-Methylcyclohexanone: This process uses reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
  • Dehydration of 2-Methylcyclohexanol: Under acidic conditions, this method can also yield 4-methylcyclohexanol through rearrangement reactions .

4-Methylcyclohexanol finds applications in various fields:

  • Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
  • Intermediate: It serves as an intermediate in the production of fragrances and flavorings.
  • Chemical Synthesis: The compound is utilized in synthesizing other chemicals, including plasticizers and surfactants.

Research into interaction studies involving 4-methylcyclohexanol primarily focuses on its reactivity with acids during dehydration reactions. The formation of carbocation intermediates can lead to rearrangements, which may affect product distribution . Further studies could explore its interactions with biological systems or other chemical compounds.

In terms of structural similarity, several compounds share characteristics with 4-methylcyclohexanol:

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
CyclohexanolC₆H₁₂O1610.810
2-MethylcyclohexanolC₇H₁₄O1660.930
3-MethylcyclohexanolC₇H₁₄O~166~0.930
4-MethylcyclohexeneC₇H₁₂101-102~0.799

Uniqueness: What sets 4-methylcyclohexanol apart from these similar compounds is its specific position of the methyl group on the cyclohexane ring, which influences its physical properties and reactivity patterns. Unlike cyclohexanol, which lacks substituents that affect its boiling point significantly, or other methyl-substituted derivatives that may exhibit different reactivity due to their respective positions, 4-methylcyclohexanol's structure allows for distinct pathways during chemical transformations.

Physical Description

COLOURLESS LIQUID.

XLogP3

1.8

Boiling Point

172.0 °C
173 °C

Flash Point

70 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.9

Density

Relative density (water = 1): 0.92

LogP

1.79 (LogP)
1.79

Melting Point

-9.2 °C (cis-isomer)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7731-28-4
7731-29-5
589-91-3

Wikipedia

4-methylcyclohexanol

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Cyclohexanol, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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